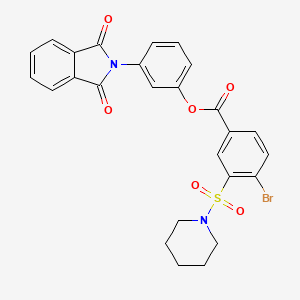![molecular formula C16H10F3N3O3S2 B11542987 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11542987.png)
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-nitro-1,3-benzotiazol-2-il)sulfanil]-N-[2-(trifluorometil)fenil]acetamida es un compuesto orgánico complejo que presenta un anillo benzotiazol sustituido con un grupo nitro y un grupo trifluorometilfenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(6-nitro-1,3-benzotiazol-2-il)sulfanil]-N-[2-(trifluorometil)fenil]acetamida típicamente implica la condensación de 2-aminotiofenol con un aldehído o cloruro de acilo adecuado en condiciones específicas. Por ejemplo, la reacción puede ser catalizada por yodo en dimetilformamida (DMF) para producir el derivado de benzotiazol deseado . Otros métodos incluyen el uso de reacciones asistidas por microondas en líquidos iónicos, que proporcionan un enfoque ecológico y eficiente para la síntesis de benzotiazoles .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones a gran escala utilizando rutas sintéticas similares, pero optimizadas para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía pueden mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(6-nitro-1,3-benzotiazol-2-il)sulfanil]-N-[2-(trifluorometil)fenil]acetamida experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo nitro puede reducirse a un grupo amino en condiciones específicas.
Sustitución: El anillo benzotiazol puede sufrir reacciones de sustitución electrofílica.
Condensación: El compuesto puede formar bases de Schiff con aldehídos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el hidrógeno gaseoso o el borohidruro de sodio para reacciones de reducción, y electrófilos como los halógenos para reacciones de sustitución. Las condiciones típicas implican el uso de disolventes como DMF, DMSO y acetonitrilo, a menudo bajo reflujo o irradiación de microondas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la reducción del grupo nitro produce la amina correspondiente, mientras que la sustitución electrofílica puede introducir varios grupos funcionales en el anillo benzotiazol.
Aplicaciones Científicas De Investigación
2-[(6-nitro-1,3-benzotiazol-2-il)sulfanil]-N-[2-(trifluorometil)fenil]acetamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y anticancerígeno.
Medicina: Explorado por su capacidad para inhibir enzimas o vías específicas involucradas en los procesos de la enfermedad.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-[(6-nitro-1,3-benzotiazol-2-il)sulfanil]-N-[2-(trifluorometil)fenil]acetamida implica su interacción con dianas moleculares como enzimas y receptores. El grupo nitro puede participar en reacciones redox, mientras que el anillo benzotiazol puede unirse a sitios específicos en las proteínas, alterando su función. El grupo trifluorometilo mejora la lipofilia del compuesto, mejorando su capacidad para cruzar las membranas celulares y alcanzar los objetivos intracelulares .
Comparación Con Compuestos Similares
Compuestos similares
- 2-etil-6-nitro-benzotiazol
- 2-metil-6-nitro-benzotiazol
- 3-nitro-N-(2-tioxo-2,3-dihidro-1,3-benzotiazol-6-il)benzamida
Singularidad
En comparación con compuestos similares, 2-[(6-nitro-1,3-benzotiazol-2-il)sulfanil]-N-[2-(trifluorometil)fenil]acetamida es único debido a la presencia de un grupo nitro y un grupo trifluorometilo, que confieren propiedades químicas y biológicas distintas. El grupo trifluorometilo, en particular, mejora la estabilidad y la biodisponibilidad del compuesto .
Propiedades
Fórmula molecular |
C16H10F3N3O3S2 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H10F3N3O3S2/c17-16(18,19)10-3-1-2-4-11(10)20-14(23)8-26-15-21-12-6-5-9(22(24)25)7-13(12)27-15/h1-7H,8H2,(H,20,23) |
Clave InChI |
DEPVHGLRSOPTEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11542906.png)
![4,4'-[benzene-1,2-diylbis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11542908.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]decane-1-sulfonohydrazide](/img/structure/B11542913.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11542916.png)

![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11542939.png)
![2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B11542940.png)
![1-{[(E)-(3-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11542943.png)

![2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11542956.png)
![N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide](/img/structure/B11542962.png)

![2-[(E)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4-nitrophenyl benzoate](/img/structure/B11542973.png)
![methyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11542980.png)
